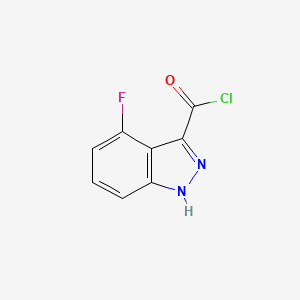

4-Fluoro-1H-indazole-3-carbonyl chloride

Description

BenchChem offers high-quality 4-Fluoro-1H-indazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1H-indazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1H-indazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-8(13)7-6-4(10)2-1-3-5(6)11-12-7/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWBZSUPYQHADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-1H-indazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-1H-indazole-3-carbonyl chloride, a highly reactive intermediate pivotal in the synthesis of a diverse range of indazole-based compounds for pharmaceutical and materials science research. Given its nature as a reactive intermediate, this document focuses on its synthesis, reactivity, and application, supported by data on its stable precursors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and serotonin receptor antagonism.[1] The functionalization of the indazole core is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. 4-Fluoro-1H-indazole-3-carbonyl chloride serves as a critical building block in this context, enabling the introduction of various functionalities at the 3-position through its highly reactive acyl chloride group. The presence of the fluorine atom at the 4-position can significantly influence the molecule's electronic properties and metabolic stability, making it a valuable component for developing novel therapeutic agents.[2]

Physicochemical Properties

4-Fluoro-1H-indazole-3-carbonyl chloride is typically not isolated or stored for long periods due to its high reactivity, particularly its sensitivity to moisture. It is most often prepared in situ from its corresponding carboxylic acid and used immediately in subsequent reactions. Therefore, detailed experimental data for the carbonyl chloride itself is scarce. The properties of its stable parent molecule and immediate precursor are provided below for reference.

Table 1: Physicochemical Properties of 4-Fluoro-1H-indazole and its 3-Carboxylic Acid Precursor

| Property | 4-Fluoro-1H-indazole | 4-Fluoro-1H-indazole-3-carboxylic acid |

| CAS Number | 341-23-1[2][3][4] | 885521-64-2 |

| Molecular Formula | C₇H₅FN₂[2][4] | C₈H₅FN₂O₂ |

| Molecular Weight | 136.13 g/mol [2] | 180.14 g/mol |

| Appearance | Powder or crystals | Solid |

| Purity | Typically >95% | Typically >98% |

| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | Store in a cool, dry place. |

Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride

The standard and most efficient method for the preparation of 4-Fluoro-1H-indazole-3-carbonyl chloride is the reaction of 4-Fluoro-1H-indazole-3-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[5]

The causal mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride.[6]

Caption: Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride.

Experimental Protocol: Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood by trained personnel.

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 79 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Fluoro-1H-indazole-3-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.

Chemical Reactivity and Applications

The high reactivity of 4-Fluoro-1H-indazole-3-carbonyl chloride stems from the electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the adjacent chlorine and oxygen atoms. This makes it an excellent acylating agent, susceptible to nucleophilic acyl substitution.

This reactivity is harnessed by medicinal chemists to synthesize libraries of indazole-3-carboxamides and esters, which are frequently explored as potential therapeutic agents.

Amide Formation

The reaction with primary or secondary amines proceeds rapidly to form stable amide bonds. This is one of the most common applications of this intermediate in drug discovery, for example, in the synthesis of kinase inhibitors or serotonin receptor ligands.[7]

Caption: General reaction scheme for amide synthesis.

Ester Formation

Similarly, reaction with alcohols or phenols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct yields the corresponding esters.

Expert Insights: Causality in Experimental Design

The choice to prepare and use 4-Fluoro-1H-indazole-3-carbonyl chloride in situ is a deliberate experimental design rooted in efficiency and safety. Its high reactivity means that any purification attempt (e.g., chromatography) would likely lead to decomposition through hydrolysis. By generating it in the reaction vessel and adding the nucleophile directly, chemists can maximize the yield of the desired amide or ester product while minimizing the handling of the hazardous and unstable acyl chloride.

Safety and Handling

As a class, acyl chlorides are hazardous compounds requiring strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work must be conducted in a certified chemical fume hood.

-

Reactivity Hazards: 4-Fluoro-1H-indazole-3-carbonyl chloride will react violently with water and other protic solvents, releasing corrosive HCl gas. It is crucial to use anhydrous solvents and apparatus.

-

Health Hazards: Low molecular weight acyl chlorides are often lachrymators (tear-producing) and are corrosive to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact.

Conclusion

4-Fluoro-1H-indazole-3-carbonyl chloride is a potent and versatile synthetic intermediate, not an end-product. Its value lies in its ability to efficiently couple the 4-fluoro-1H-indazole core with a wide variety of nucleophiles, enabling the rapid generation of diverse compound libraries for screening in drug discovery and materials science. A thorough understanding of its synthesis from the corresponding carboxylic acid and its inherent reactivity is essential for any researcher looking to leverage the unique properties of the fluorinated indazole scaffold.

References

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Naik, P. J., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv

- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023).

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).

- 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.

- Methyl 1-(4-fluorobenzyl)

- 4-Fluoro-1H-indazole | 341-23-1. Sigma-Aldrich.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).

- Method of synthesizing 1H-indazole compounds. (2011).

- 4-Fluoro-1H-indole-3-carboxylic acid | 23077-42-1. MilliporeSigma.

- 341-23-1|4-Fluoro-1H-indazole|BLD Pharm. BLDpharm.

- Preparation method of indazole and application of indazole in medicine synthesis. (2017).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Identity - 4-Fluoroindazole. ECHA CHEM.

- 1360958-33-3 | 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid. A2B Chem.

- SYNTHESIS OF INDAZOLES. (2017).

- Methyl 1-(4-fluorobenzyl)

- Reaction of Carboxylic Acids with Thionyl Chloride. (2013). YouTube.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. ossila.com [ossila.com]

- 3. 341-23-1|4-Fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Sourcing and Synthesis Guide: 4-Fluoro-1H-indazole-3-carboxylic Acid

Topic: 4-Fluoro-1H-indazole-3-carboxylic acid precursor availability Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-fluoro-1H-indazole-3-carboxylic acid (CAS: 885521-64-2 ) scaffold is a critical pharmacophore in medicinal chemistry, particularly for PARP inhibitors and kinase modulators where the C4-fluorine atom imparts metabolic stability and alters the pKa of the N1-proton. Unlike its 5- and 6-fluoro isomers, the 4-fluoro variant presents unique synthetic challenges due to the regioselectivity required during ring closure.

This guide evaluates the two primary availability pathways:

-

The "Precision" Route (Recommended): A robust, scalable synthesis starting from 2,6-difluorobenzaldehyde that guarantees regiochemical purity.

-

The "Direct" Route: A shorter sequence relying on 4-fluoroisatin , contingent on the sourcing of high-purity precursors free from 6-fluoro isomers.

Retrosynthetic Analysis & Strategy

The structural integrity of the 4-fluoro-1H-indazole core hinges on the method of ring formation. The primary risk in sourcing is the contamination with the 6-fluoro isomer, which is thermodynamically favored in many standard aniline-based cyclizations.

Strategic Pathways Diagram

Figure 1: Retrosynthetic tree highlighting the reliability of the aldehyde route (green) versus the isomer risks of the aniline route (red).

Pathway A: The "Precision" Route (2,6-Difluorobenzaldehyde)

Status: Highly Recommended for Scale & Purity Primary Precursor: 2,6-Difluorobenzaldehyde (CAS: 437-81-0)

This route utilizes the symmetry of the starting material to force the formation of the 4-fluoro isomer. In 2,6-difluorobenzaldehyde, both ortho positions are equivalent fluorines. Nucleophilic attack by hydrazine displaces one fluorine, inevitably yielding the 4-fluoroindazole.

Protocol Workflow

Step 1: Synthesis of 4-Fluoro-1H-indazole

-

Reagents: 2,6-Difluorobenzaldehyde, Hydrazine hydrate (

), DMAc or Ethanol. -

Mechanism: Hydrazone formation followed by intramolecular nucleophilic aromatic substitution (

). -

Procedure:

-

Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in DMAc.

-

Add hydrazine hydrate (3.0 eq) dropwise at 0°C.

-

Heat to 120°C for 4–6 hours.

-

Observation: The symmetry ensures that cyclization at either ortho carbon yields the same 4-fluoro-1H-indazole product.

-

Purification: Pour into water; filter the precipitate.

-

Step 2: C3-Iodination

-

Reagents: Iodine (

), KOH, DMF. -

Procedure:

-

Dissolve 4-fluoro-1H-indazole in DMF.

-

Add KOH (3.0 eq) followed by

(1.2 eq). -

Stir at RT for 2 hours.

-

Quench with aqueous

. -

Product: 3-Iodo-4-fluoro-1H-indazole.

-

Step 3: Palladium-Catalyzed Carbonylation

-

Reagents:

, Xantphos (or -

Procedure:

-

Combine 3-iodo intermediate, Pd catalyst (5 mol%), and base in MeOH.

-

Purge with CO gas and heat to 60–80°C.

-

Result: Methyl 4-fluoro-1H-indazole-3-carboxylate.

-

Hydrolysis: Treat ester with LiOH/THF/H2O to obtain the final acid.

-

Technical Validation (Self-Check)

-

Regiochemistry: Unlike the aniline route, no 6-fluoro isomer can theoretically form because the starting material does not possess a hydrogen at the C6 equivalent position (it has a Fluorine which is retained).

-

Safety: Avoids the use of diazonium salts at high temperatures.

Pathway B: The "Direct" Route (4-Fluoroisatin)

Status: Viable only with Certified Precursor Primary Precursor: 4-Fluoroisatin (CAS: 722-76-9 or similar)

This route is chemically shorter but logistically difficult. 4-Fluoroisatin is often sold as a mixture with 6-fluoroisatin because they are both products of the cyclization of 3-fluoroisonitrosoacetanilide.

The Isomer Trap

When synthesizing isatins from 3-fluoroaniline :

-

The oxime group can cyclize ortho to the amine.

-

Path A (Sterically hindered): Cyclizes at C2 (between F and N)

4-Fluoroisatin . -

Path B (Sterically free): Cyclizes at C6 (para to F)

6-Fluoroisatin . -

Result: Typically a 1:4 to 1:1 mixture favoring the 6-fluoro isomer. Separation requires tedious fractional crystallization or High-Speed Counter-Current Chromatography (HSCCC).

Protocol (Assuming Pure Precursor)

If pure 4-fluoroisatin is sourced:

-

Hydrolysis: Treat 4-fluoroisatin with NaOH to open the ring to the keto-acid.

-

Diazotization: Add

at 0°C to form the diazonium salt. -

Reduction: Reduce with

to the hydrazine. -

Cyclization: Acidic conditions promote ring closure to 4-fluoro-1H-indazole-3-carboxylic acid.

Comparative Data & Precursor Availability[1][2]

| Feature | Pathway A (Benzaldehyde) | Pathway B (Isatin) |

| Starting Material | 2,6-Difluorobenzaldehyde | 4-Fluoroisatin |

| Precursor CAS | 437-81-0 | 722-76-9 (Check purity!) |

| Commercial Status | Widely Available (Bulk) | Niche / Expensive / Impure |

| Step Count | 3-4 Steps | 2 Steps |

| Regio-Fidelity | 100% (Guaranteed) | Risk of 6-F isomer |

| Scalability | High (Kg scale) | Low (Chromatography needed) |

Experimental Workflow Diagram

Figure 2: The recommended linear workflow for high-purity synthesis.

References

-

Preparation of 1H-indazole-3-carboxylic acid derivatives. Google Patents. CN112778203A. Link

-

New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry. 2006; 71(21):8166-72.[1][2] Link

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012, 4(3):1311-1316. Link

-

4-Fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2). Sigma-Aldrich Product Detail. Link

-

Separation of isomeric isatin derivatives prepared following the Sandmeyer route. Journal of the Brazilian Chemical Society. 2010; 21(4). Link

Sources

The Strategic Incorporation of Fluorine into Indazole Scaffolds: A Technical Guide for Medicinal Chemists

Foreword: The Convergence of a Privileged Scaffold and a Privileged Element

In the landscape of medicinal chemistry, the indazole ring stands as a "privileged scaffold," a structural motif recurring in a multitude of biologically active compounds.[1][2] Its unique aromatic system, featuring two adjacent nitrogen atoms, offers a versatile template for engaging with a wide array of biological targets. Parallel to the rise of privileged scaffolds, the strategic use of fluorine has become an indispensable tool in modern drug discovery.[3][4][5] The introduction of this small, highly electronegative element can profoundly modulate a molecule's physicochemical and pharmacokinetic properties in beneficial ways.[3][4][6][7] This guide provides an in-depth exploration of the powerful synergy that arises from the fusion of these two pillars of medicinal chemistry: the fluorinated indazole scaffold. We will delve into the rationale behind its design, the synthetic strategies for its construction, and the transformative impact of fluorination on its journey to becoming a successful therapeutic agent.

The Indazole Core: A Foundation for Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in the design of numerous therapeutic agents. Its structural rigidity and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for achieving high target affinity and selectivity.[1] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor Axitinib feature the indazole core, underscoring its clinical significance.[1]

The Transformative Power of Fluorine in Drug Design

The incorporation of fluorine into a drug candidate is a strategic decision aimed at fine-tuning its properties for optimal therapeutic performance. The unique characteristics of the fluorine atom, such as its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) and its extreme electronegativity (Pauling scale value of 3.98), are the basis for its profound effects.[4]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots," positions on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage.[8] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be dramatically increased, leading to a longer half-life and improved oral bioavailability.[3][6][9] For instance, in the development of selective androgen receptor antagonists, trifluoromethylation of an indazole scaffold significantly enhanced its metabolic stability.[10]

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or fluorinated motifs can either increase or decrease it.[11][12] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a compound's solubility and membrane permeability.[3]

Altering Acidity and Basicity (pKa)

The high electronegativity of fluorine can significantly influence the pKa of nearby acidic or basic functional groups through inductive effects.[7][13] This modulation of pKa can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[13] For example, fluorination can be used to reduce the basicity of a nearby amine, which can improve its oral absorption and reduce off-target effects.[4][8]

Enhancing Binding Affinity

Fluorine can also directly participate in favorable interactions with biological targets, thereby increasing binding affinity.[4][5] The polarized C-F bond can engage in electrostatic and dipole-dipole interactions. Furthermore, fluorine can act as a "super hydrogen bond acceptor" in certain contexts.[14]

Synthetic Strategies for Fluorinated Indazoles

The synthesis of fluorinated indazoles can be approached in two primary ways: by constructing the indazole ring from fluorinated starting materials or by direct fluorination of a pre-formed indazole scaffold. The latter approach, often referred to as late-stage fluorination, is particularly valuable in drug discovery as it allows for the rapid generation of analogs from a common intermediate.

Electrophilic Fluorination: A Go-To for Late-Stage Functionalization

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic systems.[15] Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose.[15][16]

A notable recent development is the regioselective C-3 fluorination of 2H-indazoles using NFSI.[17][18] This method is particularly attractive due to its mild reaction conditions, use of water as a solvent, and high functional group tolerance.[17]

-

Materials: 2-Aryl-2H-indazole (1.0 mmol), N-fluorobenzenesulfonimide (NFSI, 1.2 mmol), water (5 mL).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-2H-indazole and water.

-

Add NFSI to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-aryl-2H-indazole.

-

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halide or a sulfonate, with a fluoride ion source.[19] While less common for the direct fluorination of the indazole core itself, it is a valuable method for introducing fluorine onto substituents attached to the indazole ring.

Building from Fluorinated Precursors

An alternative strategy involves the synthesis of the indazole ring from starting materials that already contain fluorine atoms. This approach offers excellent control over the position of fluorination. For example, a fluorinated 2-bromobenzaldehyde can be used as a precursor for the synthesis of a fluorinated indazole.[20][21]

Visualizing Synthetic Pathways

The following diagram illustrates a general workflow for the synthesis and functionalization of fluorinated indazoles.

Caption: Synthetic routes to fluorinated indazoles.

Impact of Fluorination on Physicochemical Properties: A Data-Driven Perspective

The following table summarizes the general effects of introducing fluorine into an indazole scaffold. The exact impact is highly dependent on the position and number of fluorine atoms.

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | Strong C-F bond resists metabolic cleavage.[3][8] |

| Lipophilicity (logP) | Context-Dependent | Can increase or decrease depending on the fluorine substitution pattern.[11][12] |

| pKa of nearby groups | Generally Decreased | Inductive electron withdrawal by the highly electronegative fluorine atom.[7][13] |

| Binding Affinity | Can be Increased | Favorable interactions with the target protein (e.g., electrostatic, hydrogen bonding).[4][5] |

| Aqueous Solubility | Context-Dependent | Influenced by changes in lipophilicity and crystal lattice energy. |

Case Studies: Fluorinated Indazoles in Action

The strategic application of fluorine to the indazole scaffold has led to the discovery of potent and selective drug candidates across various therapeutic areas.

-

ROCK1 Inhibitors: A study on Rho kinase (ROCK1) inhibitors demonstrated that the position of fluorine on the indazole ring had a dramatic effect on potency and oral bioavailability. A 6-fluoroindazole derivative showed significantly enhanced ROCK1 inhibitory potency and a remarkable increase in oral bioavailability compared to its 4-fluoro counterpart.[9][22]

-

FGFR Inhibitors: In the optimization of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group onto an indazole scaffold resulted in a compound with potent enzymatic and antiproliferative activities.[23]

-

Anti-inflammatory Agents: A 6-fluoroindazole scaffold was identified as a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity.[9][22]

Future Perspectives and Conclusion

The fusion of the privileged indazole scaffold with the transformative power of fluorine will undoubtedly continue to be a fruitful strategy in drug discovery. Advances in synthetic methodologies, particularly in late-stage fluorination, will further empower medicinal chemists to explore the chemical space of fluorinated indazoles with greater efficiency.[17] As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated indazole-based therapeutics to yield even more innovative and effective medicines.

This guide has provided a comprehensive overview of the key considerations in the design and synthesis of fluorinated indazole scaffolds. By understanding the fundamental principles of how fluorine impacts molecular properties and by leveraging modern synthetic techniques, researchers can unlock the full potential of this powerful combination in the quest for new and improved therapies.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.

- The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.

- The Many Roles for Fluorine in Medicinal Chemistry.

- How Is Fluorine Used in the Medical Field?. Inhance Technologies.

- Applications of Fluorine in Medicinal Chemistry.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76–82.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.

- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal.

- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry.

- Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.

- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.

- Electrophilic Fluorin

- Synthesis of indazole-based fluorophores. Request PDF.

- Distribution of the experimental lipophilicity values of series D, E...

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.

- An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorin

- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.

- Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Deriv

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Electrophilic fluorin

- Regioselectivity issues in the functionaliz

- N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.

- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.

- Comprehensive Guide to Nucleophilic Fluorination vs.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 16. brynmawr.edu [brynmawr.edu]

- 17. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 23. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Effects of C4-Fluorine on Indazole Reactivity

Executive Summary

The introduction of a fluorine atom at the C4 position of the indazole scaffold represents a critical tactic in modern medicinal chemistry. Beyond the standard lipophilicity modulation (

Theoretical Framework: The Electronic Landscape

The C4-fluorine is not merely a metabolic blocker; it is an electronic governor. Located peri to the C3 position and proximal to the pyrazole bridgehead, it exerts a strong inductive withdrawal (

pKa Modulation and Acidity

Unsubstituted indazole exhibits a pKa of ~13.9 (DMSO). The C4-fluorine, through through-bond inductive effects, stabilizes the conjugate base (indazolate anion), effectively lowering the pKa by approximately 0.8–1.2 units. This acidification has immediate consequences for base selection in alkylation protocols.

The Dipole and Tautomeric Bias

While 1H-indazole is thermodynamically favored over 2H-indazole by ~2.3 kcal/mol in the gas phase, C4-fluorine enhances this preference. The electron-withdrawing nature reduces electron density at N1, making the lone pair less available for donation but the N-H more acidic.

Visualization of Electronic Vectors

The following diagram illustrates the inductive pull and its impact on the reactive centers (N1, N2, and C3).

Figure 1: Vector map of electronic perturbations caused by C4-fluorine substitution.

Nucleophilic Reactivity: N-Alkylation & Arylation

The most common bottleneck in indazole chemistry is controlling N1 vs. N2 regioselectivity. Unlike C7-substituents, which exert steric hindrance on N1, C4-fluorine acts primarily through electronics.

The Regioselectivity Rule

For C4-fluoroindazoles, N1-alkylation remains the thermodynamic preference . However, the increased acidity allows for the use of milder bases (e.g.,

| Condition | Solvent | Major Isomer | Mechanism |

| NaH / RT | THF/DMF | N1 (>95:5) | Thermodynamic Control (Anion equilibration) |

| Cs2CO3 / 60°C | DMF | N1 (>90:10) | Chelation/Thermodynamic |

| Meerwein Salt | DCM | N2 (Kinetic) | Kinetic Alkylation (Non-basic) |

Protocol: N1-Selective Alkylation of 4-Fluoroindazole

Validated for scale-up (10g scale).

-

Dissolution: Dissolve 4-fluoro-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add

(1.5 equiv). The mixture will turn yellow/orange, indicating deprotonation (facilitated by C4-F). -

Electrophile: Add alkyl halide (1.1 equiv) dropwise at 0°C, then warm to RT.

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF. -

Outcome: Expect >90% N1 isomer. The C4-F prevents the "steric crowding" seen with C7-substituents, preserving the N1 trajectory.

Electrophilic & Metal-Mediated Reactivity (C3)

The C4-position is adjacent to C3, the primary site for C-H functionalization. This is where the "Fluorine Effect" is most potent.

C3-Lithiation (The Ortho-Effect)

Fluorine is a powerful ortho-directing group for lithiation (DoM). In 4-fluoroindazole, the C3 proton is acidified by both the adjacent nitrogen (N2) and the C4-fluorine.

-

Insight: C3-lithiation of 4-fluoroindazole is faster and cleaner than unsubstituted indazole.

-

Risk: Benzyne formation is possible if the temperature exceeds -60°C (elimination of LiF).

Protocol: C3-Iodination via Lithiation

Target: 4-Fluoro-3-iodo-1H-indazole (Precursor for Suzuki Couplings)

-

Protection: Start with N1-THP or N1-SEM protected 4-fluoroindazole. (N-H protection is mandatory).

-

Lithiation: Cool solution (THF) to -78°C . Add

-BuLi (1.2 equiv) dropwise.-

Note: The C4-F stabilizes the C3-lithio species via the dipole effect.

-

-

Quench: After 30 min, add

(1.3 equiv) in THF. -

Warm: Allow to reach 0°C.

-

Purification: Quench with

.

Electrophilic Aromatic Substitution (SEAr)

The C4-F deactivates the ring. Standard electrophilic halogenations (e.g.,

-

Recommendation: Use NIS/AgOTf or Selectfluor (oxidative conditions) if standard NBS fails.

-

Anomaly: Reaction with Selectfluor in DMSO can lead to C3-formylation (aldehyde insertion) via a radical mechanism, rather than fluorination.

Decision Logic & Workflow

The following flowchart guides the synthetic strategy based on the desired functionalization of the 4-fluoroindazole core.

Figure 2: Strategic decision tree for 4-fluoroindazole functionalization.

Medicinal Chemistry Implications[1][2][3][4][5]

Metabolic Stability

The C4 position is a common "soft spot" for CYP450-mediated oxidation in indazoles. Fluorine substitution blocks this pathway, significantly extending half-life (

Bioisosterism

4-Fluoroindazole is often used as a bioisostere for:

-

7-Azaindole: Similar H-bond acceptor capabilities but different pKa profile.

-

Indole: Reduced electron density, useful for lowering oxidative liability.

References

-

Regioselective alkylation of indazoles. Beilstein J. Org. Chem. 2024.[1][2] Link

-

C3-Indazole Functionalization: A Review. Chimica Italiana.Link

-

Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. 2026.[3] Link

-

pKa values of fluoroindazoles. University of Tartu pKa Database.Link

-

Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center. NIH/PubMed.Link

Sources

4-Fluoro-1H-indazole-3-carbonyl chloride safety data sheet (SDS)

An in-depth technical guide for drug development professionals and synthetic chemists handling reactive indazole intermediates.

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of 5-HT4 receptor ligands, EP4 receptor antagonists for colorectal cancer immunotherapy, and p21-activated kinase 1 (PAK1) inhibitors[1][2][3]. The introduction of a fluorine atom at the C4 position modulates the electron density of the pyrazole-fused benzene ring, enhancing lipophilicity, tuning the molecular energy gap, and enabling specific H-F hydrogen bonding interactions within target binding pockets[4].

4-Fluoro-1H-indazole-3-carbonyl chloride serves as the highly reactive, electrophilic linchpin required to synthesize these complex carboxamides[5]. However, its utility is matched by its severe reactivity. This whitepaper transcends a standard Safety Data Sheet (SDS), providing a mechanistic understanding of the compound's hazards, self-validating safety protocols, and a field-proven experimental workflow for its application in drug discovery.

Physicochemical Profile & Hazard Identification

Acyl chlorides of heterocyclic aromatic compounds are notoriously unstable in the presence of atmospheric moisture. Understanding the quantitative limits of this compound is the first step in risk mitigation[6].

| Property / Hazard Parameter | Data / Classification | Causality & Impact |

| Chemical Formula | C8H4ClFN2O | Contains highly electronegative F and Cl atoms, increasing the electrophilicity of the carbonyl carbon. |

| Molecular Weight | ~198.58 g/mol | Crucial for precise stoichiometric calculations during amidation to prevent unreacted acyl chloride carryover. |

| Physical State | Off-white to yellow solid | High surface-area-to-volume ratio in powder form accelerates moisture absorption compared to liquid acyl chlorides. |

| GHS Classification | Skin Corr. 1B (H314) | Causes irreversible necrosis through the epidermis[7]. Driven by localized HCl generation upon contact with skin moisture. |

| GHS Classification | Eye Dam. 1 (H318) | Rapid hydrolysis in ocular fluid causes severe, permanent corneal damage[7][8]. |

| Supplemental Hazard | EUH014 | Reacts violently with water[9]. Exothermic hydrolysis liberates expanding HCl gas, posing explosion risks in sealed containers. |

Mechanistic Causality & Reactivity Profile

The hazard profile of 4-Fluoro-1H-indazole-3-carbonyl chloride is entirely dictated by its susceptibility to nucleophilic acyl substitution. The highly electronegative chloride ion acts as an excellent leaving group.

The Hazard Pathway (Hydrolysis): In the presence of atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon. This uncontrolled hydrolysis generates 4-fluoro-1H-indazole-3-carboxylic acid and liberates hydrogen chloride (HCl) gas[6]. The expansion of HCl gas in sealed, moisture-contaminated containers can lead to rapid overpressurization and explosive rupture. Furthermore, the generation of HCl gas makes the compound a severe respiratory tract irritant[7].

The Synthetic Pathway (Amidation): When handled under strictly anhydrous conditions, the electrophilic carbonyl carbon is cleanly attacked by primary or secondary amines to form the desired 4-fluoro-1H-indazole-3-carboxamide, a critical intermediate for active pharmaceutical ingredients (APIs)[1][5].

Mechanistic pathways of 4-Fluoro-1H-indazole-3-carbonyl chloride.

Self-Validating Safety & Storage Protocols

To ensure trustworthiness in the laboratory, safety protocols cannot rely on assumptions; they must be self-validating systems where failure is immediately detectable before an incident occurs.

Storage and Handling

-

Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C[10].

-

Self-Validation Check: Before opening the primary container, observe the headspace. If white fumes are visible upon opening, moisture contamination has occurred, and HCl gas is actively venting. Do not seal the container tightly; transfer it to a desiccator within a fume hood to vent safely.

-

Transfer Protocol: Always use a Schlenk line or a nitrogen-filled glovebox for weighing. If a glovebox is unavailable, utilize a static-free weighing boat inside a high-flow fume hood, minimizing atmospheric exposure to under 30 seconds.

Emergency Response & Spill Mitigation

Because the compound reacts violently with water, standard aqueous cleanup methods are strictly prohibited[6][8].

Emergency response workflow for acyl chloride spills.

Validated Experimental Workflow: Synthesis of 4-Fluoro-1H-indazole-3-carboxamides

This protocol outlines the optimal conditions for utilizing 4-Fluoro-1H-indazole-3-carbonyl chloride to synthesize drug-like carboxamides, explaining the causality behind each reagent choice[5][11].

Reagents Required:

-

4-Fluoro-1H-indazole-3-carbonyl chloride (1.0 eq)

-

Target Primary/Secondary Amine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes. Causality: Removes microscopic surface moisture from the glassware that would otherwise hydrolyze the acyl chloride.

-

Amine Activation: Dissolve the target amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the reaction mixture to 0°C using an ice-water bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the reactant amine. Cooling mitigates the highly exothermic nature of the acyl substitution, suppressing unwanted side reactions.

-

Electrophile Addition: Dissolve the 4-Fluoro-1H-indazole-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized temperature spikes and maintains the amine in stoichiometric excess relative to the available acyl chloride, driving the reaction to the desired amide.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 2–4 hours. Monitor completion via TLC or LC-MS.

-

Quenching & Extraction: Once complete, quench the reaction by adding saturated aqueous NaHCO3. Causality: The mild base neutralizes any residual HCl and destroys unreacted acyl chloride safely. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl chloride. Chemos.de. Available at: [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetyl chloride D3. Carlroth.com. Available at: [Link]

-

Sigma-Aldrich. Acetyl chloride - Safety Data Sheet. Geneseo.edu. Available at:[Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Derpharmachemica.com. Available at:[Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Jocpr.com. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Acs.org. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Acs.org. Available at: [Link]

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Nih.gov. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. geneseo.edu [geneseo.edu]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jocpr.com [jocpr.com]

4-Fluoro-1H-indazole-3-carbonyl chloride molecular weight and formula

Technical Whitepaper: 4-Fluoro-1H-indazole-3-carbonyl Chloride

Molecular Identity & Physiochemical Core

4-Fluoro-1H-indazole-3-carbonyl chloride is a highly reactive, electrophilic acyl chloride derivative of the indazole scaffold. It serves as a critical "warhead" intermediate in the synthesis of poly-pharmacological agents, particularly PARP inhibitors (e.g., bioisosteres of Niraparib) and selective kinase inhibitors where the 4-fluoro substitution modulates metabolic stability and pKa.

Due to its high reactivity, this compound is rarely isolated for long-term storage. It is typically generated in situ from its carboxylic acid precursor.

Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-Fluoro-1H-indazole-3-carbonyl chloride | |

| Molecular Formula | C₈H₄ClFN₂O | |

| Molecular Weight | 198.58 g/mol | Calculated using standard atomic weights. |

| Parent Scaffold | 4-Fluoro-1H-indazole | CAS: 341-23-1 |

| Precursor Acid | 4-Fluoro-1H-indazole-3-carboxylic acid | Generated via hydrolysis of 3-cyano or 3-ester derivatives. |

| Physical State | Transient Solid / Solution | Usually handled as a crude residue or solution in DCM/THF. |

| Solubility | Soluble in DCM, THF, DMF | Reacts violently with water/alcohols. |

Structural Analysis

The molecule features a fused bicyclic system (benzene + pyrazole).[1] The carbonyl chloride (-COCl) at position 3 is the primary electrophilic site. The fluorine atom at position 4 exerts a strong inductive electron-withdrawing effect (-I), which:

-

Increases the electrophilicity of the carbonyl carbon, making it more reactive than non-fluorinated analogs.

-

Influences the acidity of the N1-proton (if unprotected), increasing the risk of self-polymerization.

Synthesis & Production Architecture

The synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride is a multi-step process starting from commercially available 4-Fluoro-1H-indazole. The protocol below prioritizes the Oxalyl Chloride method over Thionyl Chloride to avoid harsh thermal conditions that can degrade the fluorinated scaffold.

Pathway Diagram: From Scaffold to Warhead

Caption: Step-wise synthetic route from commercial starting material to the reactive acid chloride intermediate.

Detailed Experimental Protocol

Step 1: Generation of the Carboxylic Acid Precursor Note: If the acid is not commercially available, synthesize as follows:

-

Iodination: Treat 4-Fluoro-1H-indazole with Iodine (

) and KOH in DMF to yield 3-iodo-4-fluoro-1H-indazole. -

Carbonylation: Perform a Palladium-catalyzed carbonylation (Pd(OAc)₂, dppf) under CO atmosphere in Methanol to yield the methyl ester.

-

Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1), acidify with HCl to pH 3, and filter the precipitated 4-Fluoro-1H-indazole-3-carboxylic acid .

Step 2: Acid Chloride Formation (The "In Situ" Protocol) Critical: Perform under inert atmosphere (Argon/Nitrogen).

-

Suspension: Suspend 1.0 eq of dried 4-Fluoro-1H-indazole-3-carboxylic acid in anhydrous Dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of DMF (1-2 drops). This forms the Vilsmeier-Haack reagent intermediate, essential for activation.

-

Chlorination: Dropwise add 1.2 eq of Oxalyl Chloride at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

, -

Work-up: Evaporate solvent and excess oxalyl chloride under reduced pressure. The residue is the crude 4-Fluoro-1H-indazole-3-carbonyl chloride .

-

Checkpoint: Do not wash with water. Use immediately for the next coupling step.

-

Critical Handling & Reactivity

This molecule operates as a "Reactivity Manifold," capable of diverse transformations. However, its stability is compromised by moisture and self-reactivity.

Reactivity Logic Diagram

Caption: Functional transformations and degradation pathways. Note the risk of self-condensation if N1 is unprotected.

Technical Challenges & Solutions

-

Self-Condensation: The N1-hydrogen of the indazole is weakly acidic. In the presence of the highly electrophilic -COCl group, intermolecular attack can occur, leading to polymerization.

-

Solution: Use an N1-protecting group (e.g., THP, SEM, or Boc) before forming the acid chloride if the coupling reaction is slow. For fast couplings, the unprotected form is acceptable if used immediately at 0°C.

-

-

Hydrolysis: The 4-fluoro substituent withdraws electron density, making the carbonyl carbon highly susceptible to attack by ambient moisture.

-

Solution: Store under Argon; use anhydrous solvents dried over molecular sieves.

-

Applications in Drug Discovery

The 4-Fluoro-1H-indazole-3-carbonyl motif is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for amide-linked inhibitors.

-

PARP Inhibitors:

-

Analogs of Niraparib (which uses a 2H-indazole core) often explore the 1H-indazole-3-carboxamide structure to alter solubility and metabolic clearance. The 4-fluoro group blocks metabolic oxidation at the electron-rich C4 position.

-

-

Kinase Inhibitors (PAK1 / VEGFR):

-

Indazole-3-carboxamides bind to the ATP-binding pocket (hinge region). The carbonyl oxygen accepts a hydrogen bond from the kinase backbone, while the indazole NH donates one.

-

-

5-HT4 Receptor Antagonists:

-

Used in gastrointestinal motility research. The carbonyl chloride allows for the attachment of diverse amine "tails" to tune receptor affinity.

-

References

-

Synthesis of Indazole-3-Carboxylic Acids

-

Parent Scaffold Data (4-Fluoro-1H-indazole)

-

Pharmacological Relevance (PARP/Kinase)

- Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.

- Source: European Journal of Medicinal Chemistry, 2020.

-

URL:[Link]

-

Acid Chloride Generation (General Protocol)

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. ossila.com [ossila.com]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride from carboxylic acid

[1][2]

Abstract

This application note details the synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride , a critical electrophilic intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals.[1][2] We present two validated methodologies: a robust Thionyl Chloride (SOCl₂) route for scale-up and a mild Oxalyl Chloride ((COCl)₂) route for sensitive substrates.[2] The guide addresses the specific challenges of the 4-fluoro-indazole scaffold, including the acidity of the N1-proton and the prevention of intermolecular self-acylation.[1][2]

Introduction & Strategic Analysis

The 4-fluoro-indazole motif is a "privileged structure" in medicinal chemistry, appearing in potent PARP inhibitors (e.g., Talazoparib analogs) and VEGFR kinase inhibitors.[1][2] The fluorine atom at the C4 position exerts a strong electron-withdrawing effect, modulating the pKa of the N1-proton and increasing the electrophilicity of the C3-carbonyl.[1][2]

The "Free NH" Challenge

The primary challenge in synthesizing this acid chloride is the amphoteric nature of the 1H-indazole core.[1]

-

Acidity: The N1-H (pKa ~14) is sufficiently acidic to be deprotonated by strong bases, but in the acidic environment of acid chloride formation, it remains protonated.[1][2]

-

Nucleophilicity: While the N1-nitrogen is not highly nucleophilic, high concentrations of the acid chloride can lead to intermolecular self-acylation (polymerization) if the reaction mixture is neutralized or if thermal control is lost.[1][2]

Decision Point:

-

Route A (Direct): For immediate use in amide couplings where the nucleophile is added directly to the crude acid chloride.[2]

-

Route B (Protected): If the acid chloride must be isolated, stored, or purified, protection of the N1 position (e.g., THP, SEM, Boc) is strongly recommended prior to chlorination.[1]

Materials & Equipment

Reagents

-

Substrate: 4-Fluoro-1H-indazole-3-carboxylic acid (Purity >97%).

-

Reagent A: Thionyl Chloride (SOCl₂), Reagent Grade (>99%).[2]

-

Reagent B: Oxalyl Chloride ((COCl)₂), 2.0 M in DCM or neat.[2]

-

Catalyst: N,N-Dimethylformamide (DMF), Anhydrous (for Method B).[2]

-

Solvents: Toluene (anhydrous), Dichloromethane (DCM), THF (inhibitor-free).[2]

Equipment

Experimental Protocols

Method A: Thionyl Chloride (High-Throughput/Scale-Up)

Best for: Large scale batches where thermal stability is confirmed and product will be used immediately.[1][2]

Mechanism:

-

Setup: Equip a 250 mL reaction flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Drierite). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl and SO₂ gases.

-

Charge: Add 4-Fluoro-1H-indazole-3-carboxylic acid (10.0 g, 55.5 mmol) to the flask.

-

Solvent/Reagent: Add Thionyl Chloride (40 mL, ~10 equiv). Note: SOCl₂ acts as both reagent and solvent.[2]

-

Variation: For better thermal control, dilute with Toluene (60 mL) and use 3-5 equiv of SOCl₂.[2]

-

-

Reaction: Heat the suspension to Reflux (75-80°C) .

-

Observation: The solid starting material will dissolve as it converts to the acid chloride. Gas evolution will be vigorous initially.[2]

-

-

Monitoring: Reflux for 2-3 hours.

-

Endpoint: The solution should become clear/homogeneous. Cessation of gas bubbles indicates completion.[2]

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) at 40-50°C to remove excess SOCl₂.[2]

-

Azeotrope: Add anhydrous Toluene (20 mL) and re-evaporate. Repeat 2x. This is critical to remove trapped HCl and traces of thionyl chloride which can interfere with downstream coupling.[2]

-

-

Result: The product, 4-Fluoro-1H-indazole-3-carbonyl chloride , is obtained as an off-white to yellow solid/residue.[1][2] Use immediately.

Method B: Oxalyl Chloride (Mild/Catalytic)

Best for: Small scale, sensitive substrates, or when high temperatures must be avoided.[1][2]

Mechanism:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon flow.

-

Charge: Suspend 4-Fluoro-1H-indazole-3-carboxylic acid (2.0 g, 11.1 mmol) in anhydrous DCM (20 mL).

-

Catalyst: Add DMF (2 drops, catalytic). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for this transformation.[1][2]

-

Addition: Cool to 0°C (Ice bath). Add Oxalyl Chloride (1.4 mL, 16.6 mmol, 1.5 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Observation: Vigorous bubbling (CO/CO₂) will occur upon warming.[2]

-

-

Monitoring:

-

Workup: Evaporate solvent and excess oxalyl chloride under vacuum.

-

Result: A yellow semi-solid.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Moisture Control | < 0.1% Water | Water hydrolyzes the product back to acid + HCl.[1][2] |

| Stoichiometry | 1.5 - 10 equiv | Excess is needed to drive equilibrium; too little leads to anhydrides.[1][2] |

| Temperature | Reflux (SOCl₂) / RT ((COCl)₂) | Too high (>90°C) can degrade the indazole ring or cause chlorination at C-H positions.[2] |

| N-Protection | Optional but Recommended | "Free" NH can lead to oligomerization if base is added too early downstream.[1][2] |

Handling the "Free" NH

If you proceed without protecting the N1-position, you must observe the "Inverse Addition" rule during the next step (Amide Coupling):

Visualization: Reaction Workflow

Caption: Workflow for the synthesis of 4-Fluoro-1H-indazole-3-carbonyl chloride via Thionyl or Oxalyl Chloride.

Safety & Waste Management

-

Corrosive Hazard: Both SOCl₂ and (COCl)₂ cause severe burns.[2] The product (Acid Chloride) hydrolyzes to release HCl on contact with moisture (lungs/eyes).[2]

-

Gas Evolution: Reactions generate significant volumes of SO₂, HCl, CO, and CO₂.[2] Must be performed in a high-efficiency fume hood.

-

Quenching: Never add water directly to the reaction mixture.[2] Quench excess reagent by slow addition to a large volume of ice/bicarbonate solution after removing the bulk solvent if possible, or use a dedicated waste stream for reactive acid chlorides.

References

-

Organic Syntheses, Coll.[2][3] Vol. 9, p. 314 (1998); Vol. 75, p. 129 (1997). Preparation of Indazole Carboxylic Acids.[2]

-

Master Organic Chemistry. Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides.

-

National Institutes of Health (PubChem). 4-Fluoro-1H-indazole Compound Summary.[1][2][2]

-

ChemicalBook. Oxalyl Chloride Reagent Profile and Applications.[2]

-

Der Pharma Chemica, 2012, 4 (3):1311-1316. Synthesis and biological evaluation of indazole-3-carboxamide derivatives. (Demonstrates downstream coupling utility).

Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Indazole Acid Chloride Synthesis

Application Note & Protocol Series: Organic Synthesis / Heterocyclic Chemistry

Executive Summary & Decision Matrix

Synthesizing acid chlorides from indazole-3-carboxylic acids presents a unique challenge due to the amphoteric nature of the indazole ring (acidic N1-H, basic N2). While both thionyl chloride (

The Core Directive:

-

Use Oxalyl Chloride/DMF for research-scale (<100g), complex substrates, or when high purity is critical. It operates under mild conditions, minimizing side reactions like ring chlorination.

-

Use Thionyl Chloride for kilogram-scale production where cost is a driver, provided that rigorous temperature control is maintained to prevent thermal degradation or electrophilic chlorination of the indazole ring.

Quick Comparison Table

| Feature | Oxalyl Chloride ( | Thionyl Chloride ( |

| Primary Mechanism | Vilsmeier-Haack catalytic activation | Inorganic anhydride formation ( |

| Reaction Temp | 0°C to Room Temperature | Reflux (70–80°C) often required |

| By-products | ||

| Indazole Risk | Low. Mild conditions preserve the ring. | High. Risk of ring chlorination or N-sulfinyl intermediates. |

| Catalyst | DMF (Essential) | DMF (Optional but recommended) |

| Solvent | DCM, THF, or Toluene | Neat (often) or Toluene/DCM |

Mechanistic Insight & Causality

Understanding why a protocol fails is as important as knowing how to execute it.

The Indazole Challenge

The 1H-indazole scaffold possesses an acidic proton at N1 (

-

Risk with

: At reflux temperatures, thionyl chloride can act as an oxidant or electrophile, potentially chlorinating the electron-rich benzene ring (positions 5 or 7) or forming unstable N-sulfinyl chlorides ( -

Advantage of

: The reaction is driven by the breaking of the C-C bond in oxalyl chloride, which is thermodynamically favorable at lower temperatures, sparing the heterocycle from thermal stress.

Catalytic Cycle (The "Secret Sauce")

Both methods benefit from Dimethylformamide (DMF) catalysis, but for oxalyl chloride, it is virtually mandatory. DMF reacts with the chlorinating agent to form the reactive Vilsmeier-Haack (chloroiminium) intermediate . This species is far more electrophilic than the parent chloride, allowing the carboxylic acid to react rapidly at room temperature.

Figure 1: The catalytic cycle of DMF in acid chloride synthesis. The active chloroiminium species allows the reaction to proceed without high heat.

Detailed Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride)

Best for: Research scale, SAR studies, valuable intermediates.

Reagents:

-

Substrate: 1H-Indazole-3-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (0.05 – 0.1 equiv / 2-3 drops)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (stabilized).

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under

or Ar atmosphere. -

Suspension: Add the indazole acid and anhydrous DCM (0.2 – 0.5 M concentration). Note: Indazole acids are often poorly soluble; they will dissolve as they convert to the acid chloride.

-

Catalysis: Add catalytic DMF (2-3 drops).

-

Addition: Cool the mixture to 0°C. Add oxalyl chloride dropwise via syringe. Caution: Vigorous gas evolution (

, -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Visual Cue: The suspension should clarify into a solution as the acid chloride forms.

-

-

Self-Validation (Process Control): Perform the Methanol Quench Test (see Section 4) before proceeding.

-

Workup: Concentrate in vacuo (rotovap) at <30°C.

-

Critical: Add dry toluene and re-evaporate (azeotrope) 2x to remove residual HCl and oxalyl chloride.

-

-

Output: Use the crude solid immediately for the next step (coupling).

Protocol B: The "Scale-Up" (Thionyl Chloride)

Best for: Large scale (>100g), cost-sensitive projects.

Reagents:

-

Reagent: Thionyl chloride (5.0 – 10.0 equiv if neat; 1.5 equiv if in solvent)

-

Solvent: Toluene (preferred over neat to control temp).

Step-by-Step:

-

Setup: Fit flask with a reflux condenser and a scrubber (NaOH trap) for

fumes. -

Addition: Suspend indazole acid in Toluene. Add thionyl chloride.[5][6][7][8][9][10][11][12][13]

-

Thermal Ramp: Heat gradually to 60–70°C. Do not exceed 80°C if possible, to minimize ring chlorination.

-

Reaction: Stir for 2–6 hours.

-

Workup: Distill off excess

and toluene under reduced pressure. -

Purification: Often requires recrystallization (e.g., from hexane/toluene) if the "brown slime" (sulfur impurities) is present.

Self-Validating System: The Methanol Quench

Direct analysis of acid chlorides is difficult due to their instability. You must convert a small aliquot into a stable methyl ester to verify conversion.

The MQT Protocol:

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench it into a vial containing 500 µL of anhydrous Methanol (MeOH).

-

Wait 5 minutes (formation of Methyl Indazole-3-carboxylate).

-

Analyze via LCMS or TLC.

Interpretation:

-

Pass: Single peak corresponding to Methyl Ester (

vs Acid). -

Fail: Presence of starting Acid peak (

). -

Warning: Presence of

(Chlorinated ring byproduct) indicates the reaction was too hot or harsh.

Figure 2: The Methanol Quench Test (MQT) workflow for validating acid chloride formation.

Troubleshooting & Critical Parameters

| Observation | Probable Cause | Corrective Action |

| Brown/Black Slime | Polymerization or Sulfur decomposition ( | Switch to Oxalyl Chloride.[7] Ensure inert atmosphere ( |

| Reaction Stalled | Poor solubility of Indazole Acid. | Add more DMF (catalyst) or switch solvent to THF (if compatible). |

| Extra LCMS Peak (+34) | Ring Chlorination (Electrophilic sub). | Temperature too high. Use |

| Violent Bubbling | Adding reagent too fast. | Add dropwise at 0°C. Ensure proper venting. |

Pro-Tip: Handling the N-H Proton

Unprotected indazoles can form transient N-acyl species. However, these are generally labile. Upon addition of the nucleophile (amine/alcohol) in the next step, the N-acyl group on the indazole nitrogen is usually cleaved or transferred to the stronger nucleophile, provided the stoichiometry is managed (use excess nucleophile or base). For highest precision, protect the N1 position (e.g., THP, SEM, or Boc) before acid chloride formation, though

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Vilsmeier-Haack mechanism).

-

Sigma-Aldrich. (n.d.). 1H-Indazole-3-carbonyl chloride Product Sheet. Retrieved from (Verifies stability/existence of the acid chloride).

-

Der Pharma Chemica. (2011). Methods of preparation of acid chlorides from thionyl chloride and Oxalyl chloride. Retrieved from .[4]

-

Organic Chemistry Portal. (n.d.). Acid Chlorides - Synthesis and Reactivity. Retrieved from .

-

Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid. US20110172428A1. Retrieved from .

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Page loading... [wap.guidechem.com]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rsc.org [rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Amide coupling reactions using 4-Fluoro-1H-indazole-3-carbonyl chloride

Application Note: Amide Coupling Workflows Utilizing 4-Fluoro-1H-indazole-3-carbonyl Chloride

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, PARP inhibitors, and somatostatin receptor subtype 4 (SSTR4) agonists[1]. Specifically, derivatives of 4-fluoro-1H-indazole-3-carboxylic acid have demonstrated potent efficacy in modulating SSTR4 pathways for analgesic and anti-inflammatory applications[2]. While traditional amide couplings rely on activating the free carboxylic acid with uronium (e.g., HATU) or carbodiimide (e.g., EDC) reagents, the use of the pre-activated 4-fluoro-1H-indazole-3-carbonyl chloride offers a highly efficient, atom-economical alternative. This approach is particularly advantageous when coupling sterically hindered or electronically deactivated amines, bypassing the need for expensive coupling additives and simplifying downstream purification.

Mechanistic Insights & Causality

Successful utilization of 4-fluoro-1H-indazole-3-carbonyl chloride requires a deep understanding of its intrinsic reactivity and the specific electronic effects imparted by the fluorine atom.

-

The Inductive Effect of the 4-Fluoro Substituent : The 1H-indazole ring possesses an acidic/nucleophilic nitrogen (N1/N2) that can complicate electrophilic reactions. However, the fluorine atom at the C4 position exerts a strong electron-withdrawing inductive (-I) effect[3]. This lowers the pKa of the N1 proton and significantly reduces the nucleophilicity of the indazole nitrogens. Consequently, the propensity for self-condensation or polymerization during the coupling reaction is minimized, allowing the highly electrophilic acid chloride to react chemoselectively with the introduced aliphatic or aromatic amine[4].

-

Base Selection (DIPEA vs. TEA) : The reaction between an acid chloride and an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the amine substrate from precipitating as an unreactive hydrochloride salt[3]. N,N-Diisopropylethylamine (DIPEA) is strongly recommended over Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile; it avoids the formation of stable, unreactive acylammonium intermediates that can stall the reaction, ensuring rapid and complete conversion.

-

Moisture Sensitivity : As an acid chloride, the reagent is highly susceptible to nucleophilic attack by atmospheric moisture, which rapidly hydrolyzes it back to the less reactive 4-fluoro-1H-indazole-3-carboxylic acid[3]. All protocols must be executed under strict anhydrous conditions (e.g., argon or nitrogen atmosphere, using molecular sieves-dried solvents).

Biological Context: SSTR4 Activation

To contextualize the importance of this chemical workflow, Figure 1 illustrates the downstream signaling cascade initiated by 4-fluoro-1H-indazole-3-carboxamide derivatives acting as SSTR4 agonists[1].

Fig 1: SSTR4 receptor activation pathway by 4-fluoro-1H-indazole-3-carboxamide agonists.

Experimental Protocol: Anhydrous Amide Coupling

This self-validating protocol is designed to maximize yield while suppressing side reactions. The dropwise addition of the acid chloride to the amine/base mixture ensures that the amine is always in excess relative to the reactive electrophile, further preventing indazole dimerization[5].

Materials Required:

-

4-Fluoro-1H-indazole-3-carbonyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH4Cl)

-

Brine and anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

-

Preparation of the Amine Solution : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (approx. 0.1 M concentration).

-

Inert Atmosphere : Seal the flask with a rubber septum, purge the system with Argon or Nitrogen for 5 minutes, and cool the mixture to 0 °C using an ice-water bath.

-

Preparation of the Acid Chloride Solution : In a separate oven-dried vial, dissolve 4-fluoro-1H-indazole-3-carbonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM.

-

Controlled Addition : Using a gas-tight syringe, add the acid chloride solution dropwise to the stirring amine mixture over 10–15 minutes. Causality: Slow addition at 0 °C controls the exothermic nature of the reaction and prevents localized depletion of the base, which could lead to amine hydrochloride precipitation.

-

Reaction Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC or LC-MS until the acid chloride is fully consumed[4].

-

Quenching : Quench the reaction by adding an equal volume of saturated aqueous NH4Cl. Causality: NH4Cl safely neutralizes excess DIPEA and any trace unreacted acid chloride without causing basic hydrolysis of the newly formed amide bond.

-

Extraction and Workup : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the pure 4-fluoro-1H-indazole-3-carboxamide.

Fig 2: Step-by-step workflow for anhydrous amide coupling using acid chlorides.

Quantitative Data: Comparison of Activation Strategies

To guide experimental design, Table 1 summarizes the performance metrics of the acid chloride method compared to traditional in situ activation strategies for 4-fluoro-1H-indazole-3-carboxylic acid derivatives.

| Activation Method | Reagents Used | Typical Yield (%) | Reaction Time | Byproducts / Challenges | Recommended Application |

| Acid Chloride (Current Protocol) | Acid Chloride, Amine, DIPEA | 85–95% | 2–4 h | HCl (neutralized by base) / Highly moisture sensitive | Sterically hindered amines, unreactive anilines, scale-up. |

| Uronium Salts | HATU, Amine, DIPEA | 75–90% | 4–12 h | Tetramethylurea / High reagent cost | Routine parallel synthesis, primary aliphatic amines. |

| Carbodiimides | EDC·HCl, HOBt, Amine, DIPEA | 60–80% | 12–24 h | Urea derivatives / Moderate reactivity | Aqueous-compatible couplings, standard unhindered amines. |

References

- Somatostatin receptor subtype 4 (SSTR4) agonists. US Patent 9371282B2.

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4 (3):1311-1316. ResearchGate.[Link]

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley.[Link]

Sources

- 1. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]